Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a structurally complex spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. Key functional groups include:
- Ethyl carboxylate: Improves solubility and serves as a metabolically labile ester.
- Amino group: Likely enhances bioactivity through hydrogen bonding or catalytic interactions.
- Spiro junction: Confers conformational rigidity, influencing target selectivity .
Properties
IUPAC Name |
ethyl 2-amino-1'-[(4-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-3-34-24(32)21-22(28)35-19-12-14(2)29-23(31)20(19)26(21)17-6-4-5-7-18(17)30(25(26)33)13-15-8-10-16(27)11-9-15/h4-12H,3,13,28H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGPEWWXFFYJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=O)NC(=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’-amino-1-(4-chlorobenzyl)-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indoline Core: This step involves the cyclization of an appropriate precursor to form the indoline core.
Spirocyclization: The indoline core undergoes spirocyclization with a suitable pyrano[3,2-c]pyridine derivative.
Functional Group Modifications: Introduction of the amino group, chlorobenzyl group, and esterification to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and indoline moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The compound Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its applications, synthesizing relevant findings and insights from diverse sources.
Anticancer Activity
Recent studies have highlighted the potential of spirooxindole derivatives in anticancer therapy. The unique structure of the compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival. Research indicates that compounds with similar frameworks exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be evaluated for similar effects.
Antimicrobial Properties
The incorporation of a chlorobenzyl group in the structure may confer antimicrobial properties. Compounds with similar substituents have shown efficacy against bacterial strains, making this compound a candidate for further exploration in the development of new antimicrobial agents.
Anti-inflammatory Effects
Given the biological activity of spiro compounds, this molecule may also possess anti-inflammatory properties. The presence of an amino group can enhance interactions with inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by inflammation.
Neuroprotective Effects
Emerging research suggests that spirooxindoles may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The unique structural characteristics may allow for modulation of pathways involved in neuronal survival and function.
Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound can be achieved through multicomponent reactions that are environmentally benign and yield high purity products. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-1-(4-chlorobenzyl)-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural analogs and their key differences:
| Compound Name | Core Structure | Key Substituents | Notable Properties | Reference |
|---|---|---|---|---|
| Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-spiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | Spiro[indoline-pyrano-pyridine] | 4-Chlorobenzyl, ethyl ester, amino | Rigid scaffold, enzyme inhibition | Target |
| 2'-Amino-1-(4-chlorobenzyl)-6'-(hydroxymethyl)-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile | Spiro[indole-pyrano-pyran] | Hydroxymethyl, carbonitrile | Enhanced solubility, antioxidant activity | |
| Ethyl 2-amino-7-(2-methylphenyl)-spiro[chromene-4,3'-indole]-3-carboxylate | Spiro[chromene-indole] | Methylphenyl, ethyl ester | Fluorescence properties, kinase inhibition | |
| Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Triazolo-pyrimidine | Bromophenyl, amino | Anticancer activity, DNA intercalation |
Key Observations :
- Spiro vs.
- Substituent Effects : The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to hydroxymethyl or bromophenyl groups in analogs, influencing membrane permeability .
- Bioactivity: Amino-substituted derivatives (target compound, ) show enhanced binding to biological targets, likely via hydrogen bonding or catalytic site interactions .
Pharmacological Profiles
- Enzyme Inhibition: The target’s spiro-pyrano-pyridine core may inhibit kinases or proteases, akin to spiro[indole-pyrano-pyran] derivatives in .
- Solubility : The ethyl carboxylate improves aqueous solubility compared to carbonitrile-containing analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) data for similar spiro compounds () suggest moderate stability (~150–200°C), critical for drug formulation.
Biological Activity
Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on recent studies, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound features a spiro-indoline structure fused with a pyrano-pyridine moiety, which is significant for its biological activity. The presence of various functional groups such as amino and carboxylate enhances its interaction with biological targets.
Anticancer Activity
Recent research has highlighted the compound's anticancer properties . In vitro studies have demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A431 (skin cancer)
Case Study: Antiproliferative Effects
A study conducted by researchers synthesized several derivatives of spiro-indoline compounds and evaluated their antiproliferative activities. The compound was tested using the MTT assay, revealing an IC50 value of approximately 10 µM against MCF-7 cells, indicating moderate potency compared to established chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other known inhibitors, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells .
Other Biological Activities
Beyond its anticancer potential, this compound exhibits additional biological activities:
- Antimicrobial Activity : Preliminary screenings indicate that the compound possesses moderate antibacterial properties against Gram-positive bacteria.
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step routes involving spirocyclic annulation and functional group modifications. Key steps include:
- Spirocyclization : Condensation of indoline and pyrano-pyridine precursors under acidic or basic conditions.
- Functionalization : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions.
- Optimization : Solvent choice (e.g., ethanol/water mixtures) and catalysts (e.g., palladium or acid/base systems) significantly affect yields. For example, ethanol-water mixtures with catalytic acetic acid improved yields by 20–30% in analogous spirocyclic systems .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and spirocyclic conformation (mean C–C bond deviation: ≤0.005 Å) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., amino, ester, and chlorobenzyl groups).
- Chromatography (HPLC/UPLC) : Validates purity (>95% recommended for biological assays) .
Q. How do solubility and stability impact experimental design?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for in vitro assays due to the compound’s low aqueous solubility.
- Stability : Susceptibility to hydrolysis (ester groups) and oxidation (amino groups) necessitates storage under inert atmospheres and low temperatures (−20°C). Stability studies using DSC (decomposition onset: ~180°C) guide handling protocols .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthetic pathways?
- Density Functional Theory (DFT) : Predicts transition-state energetics for spirocyclization, identifying rate-limiting steps.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. THF) .
- Heuristic Algorithms : Bayesian optimization or genetic algorithms screen reaction parameters (temperature, catalyst loading) to maximize yield. For example, a 15% yield improvement was reported in analogous pyrano-pyridine syntheses using heuristic-guided DoE .
Q. How to resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
- Cross-validation : Combine DSC (melting point analysis), X-ray crystallography (solid-state structure), and LC-MS (purity checks) to reconcile discrepancies.
- Batch Analysis : Variability in synthetic batches (e.g., residual solvents) may explain conflicting data. Use standardized protocols for reproducibility .
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Molecular Docking : Predict binding modes to active sites (e.g., ATP-binding pockets) with AutoDock or Schrödinger Suite.
- Metabolite Profiling : LC-MS/MS identifies oxidative/reductive metabolites in hepatic microsomal models .
Q. How to design a high-throughput screening (HTS) protocol for structure-activity relationship (SAR) studies?
- Library Design : Synthesize derivatives with modifications at the 4-chlorobenzyl or ester groups.
- Automated Flow Chemistry : Enables rapid parameter screening (residence time, temperature) for parallel synthesis .
- Multivariate Analysis : PCA or PLS-DA correlates structural features with bioactivity data .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, degassing) to minimize batch-to-batch variability .
- Ethical Reporting : Disclose synthetic failures (e.g., side products from over-oxidation) to guide troubleshooting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
